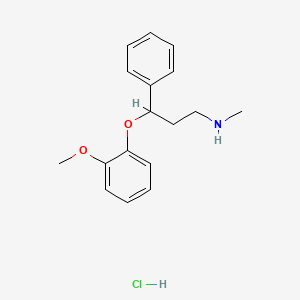

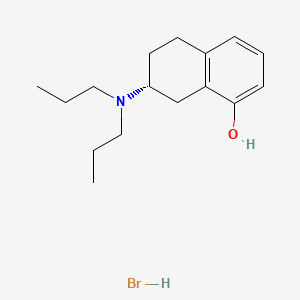

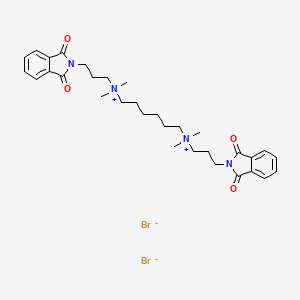

![molecular formula C22H22N2O3 B1662641 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 332382-54-4](/img/structure/B1662641.png)

2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione

作用机制

ML-SA1 作为瞬时受体电位粘液脂蛋白家族钙通道的激动剂。它与瞬时受体电位粘液脂蛋白1通道的孔区结合,诱导构象变化,打开通道并允许钙离子流过。 瞬时受体电位粘液脂蛋白1通道的这种激活导致溶酶体钙释放增加,这对于各种细胞过程至关重要,包括溶酶体运输、自噬和细胞信号传导 .

生化分析

Biochemical Properties

2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione is known to interact with the TRPML family of calcium channels . It acts as an agonist, meaning it binds to these channels and induces a physiological response. In this case, the response is the opening of the channels, which allows calcium ions to flow through . This interaction plays a crucial role in various biochemical reactions within the cell.

Cellular Effects

The cellular effects of 2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione are primarily related to its activation of TRPML1 channels. This activation leads to the release of calcium from lysosomes, which is essential for various cellular processes . For instance, in Alzheimer’s disease, the activation of TRPML1 by this compound has been shown to rescue alterations in the endosomal-autophagic-lysosomal system .

Molecular Mechanism

The molecular mechanism of action of 2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione involves its binding to TRPML channels, leading to their activation . This activation results in the opening of the channels and the subsequent release of calcium ions . This calcium release can then influence various cellular processes, including enzyme activity, gene expression, and cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione have been observed over time. For example, treatment with this compound has been shown to reduce the percentage of cells with α-synuclein aggregates and the amount of α-synuclein protein . These effects were observed over time and were blocked by pharmacological and genetic inhibition of autophagy .

Metabolic Pathways

The metabolic pathways involving 2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione are primarily related to its role in activating TRPML1 channels. These channels are crucial for maintaining the low pH and calcium levels necessary for lysosomal function .

Transport and Distribution

2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione is likely transported and distributed within cells and tissues via its interaction with TRPML channels

Subcellular Localization

The subcellular localization of 2-(2-oxo-2-(2,2,4-Trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione is likely related to its interaction with TRPML channels, which are primarily localized to vesicles along the endocytosis and exocytosis pathways . Specifically, TRPML1 is localized in the lysosome-associated membrane protein (Lamp-1) or Rab7 late endosomal and lysosomal (LEL) compartment .

准备方法

ML-SA1 的合成涉及多个步骤,从中间体的制备开始。合成路线通常包括以下步骤:

形成异吲哚-1,3-二酮核心: 这涉及邻苯二甲酸酐与氨或伯胺反应以形成异吲哚-1,3-二酮核心。

连接喹啉部分: 喹啉部分通过弗里德兰德合成引入,该合成涉及苯胺衍生物与酮的缩合。

化学反应分析

ML-SA1 经历几种类型的化学反应,包括:

氧化: ML-SA1 在特定条件下可以被氧化以形成各种氧化产物。

还原: 还原反应可以在 ML-SA1 上进行以修饰其官能团。

取代: ML-SA1 可以进行取代反应,特别是在喹啉部分,以形成具有不同性质的衍生物。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

ML-SA1 具有广泛的科学研究应用,包括:

化学: ML-SA1 用作工具化合物来研究瞬时受体电位粘液脂蛋白家族的钙通道。

生物学: 它用于研究瞬时受体电位粘液脂蛋白通道在溶酶体功能和细胞钙信号传导中的作用。

医学: ML-SA1 由于其在治疗由溶酶体功能受损引起的疾病(如粘液脂质沉积症 IV 型和尼曼-匹克病 C 型)方面的潜在治疗应用而得到研究.

相似化合物的比较

ML-SA1 在选择性激活瞬时受体电位粘液脂蛋白通道方面是独一无二的。类似的化合物包括:

SF-51: 优先激活瞬时受体电位粘液脂蛋白3通道。

ML1-SA1: 选择性激活瞬时受体电位粘液脂蛋白1通道,并包含四氯邻苯二甲酰亚胺乙酰胺部分而不是邻苯二甲酰亚胺乙酰胺部分.

ML-SA1 激活所有人类瞬时受体电位粘液脂蛋白亚型的能力使其成为研究这些通道及其在各种生理和病理过程中的作用的宝贵工具 .

属性

IUPAC Name |

2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-14-12-22(2,3)24(18-11-7-6-8-15(14)18)19(25)13-23-20(26)16-9-4-5-10-17(16)21(23)27/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDHBJICVBONAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336628 | |

| Record name | ML-SA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332382-54-4 | |

| Record name | ML-SA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]- 1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ML-SA1 and what are its downstream effects?

A1: ML-SA1 selectively targets the TRPML1 channel, a cation channel predominantly located on lysosomes [, , , , , , , , ]. Activation of TRPML1 by ML-SA1 triggers calcium (Ca2+) efflux from the lysosomes, initiating a cascade of downstream effects, including:

- Enhanced autophagy: Increased lysosomal Ca2+ activates transcription factor EB (TFEB), a master regulator of autophagy and lysosome biogenesis [, , , , , ]. This leads to enhanced clearance of cellular debris and protein aggregates [, , ].

- Lysosomal acidification: ML-SA1 promotes lysosomal acidification, potentially through mechanisms involving the activation of proton pumps or modulation of lysosomal pH regulators [, , , ].

- Regulation of lysosomal trafficking: Lysosomal Ca2+ signaling mediated by TRPML1 activation regulates the trafficking and fusion of lysosomes with other organelles, such as multivesicular bodies (MVBs) and autophagosomes [, , , , ]. This influences processes like exosome release and degradation of endocytosed material [, ].

Q2: How does ML-SA1's interaction with TRPML1 differ from the endogenous ligand, phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2)?

A2: While both ML-SA1 and PtdIns(3,5)P2 activate TRPML1, structural studies suggest that ML-SA1 binds directly to the pore region of the channel, inducing dilation of the lower gate [, ]. In contrast, PtdIns(3,5)P2 likely binds to an allosteric site, potentially influencing the S4-S5 linker conformation to facilitate channel opening []. Notably, ML-SA1 can induce a more robust Ca2+ efflux compared to PtdIns(3,5)P2 [, ].

Q3: What is the molecular formula and weight of ML-SA1?

A3: ML-SA1 (2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione) has a molecular formula of C22H22N2O3 and a molecular weight of 362.42 g/mol.

Q4: Is there available spectroscopic data for ML-SA1?

A4: While the provided research articles do not include specific spectroscopic data (e.g., NMR, IR) for ML-SA1, such data might be available in chemical databases or from the compound supplier.

Q5: What is known about the stability of ML-SA1 under various experimental conditions?

A5: The research primarily focuses on the biological activity of ML-SA1. Information regarding its stability under various conditions like temperature, pH, or exposure to light is limited. Future studies focusing on the chemical stability of ML-SA1 would be beneficial.

Q6: Does ML-SA1 exhibit any catalytic properties?

A6: ML-SA1 functions as a pharmacological tool by directly binding to and activating the TRPML1 channel. It does not appear to possess inherent catalytic properties based on the available research.

Q7: Have computational methods been used to study ML-SA1 and its interactions with TRPML1?

A7: Yes, cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of ML-SA1 within the pore region of TRPML1, providing valuable structural insights into the activation mechanism [, ]. Molecular docking models have also been employed to investigate the interactions between ML-SA1 and TRPML1 mutants [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

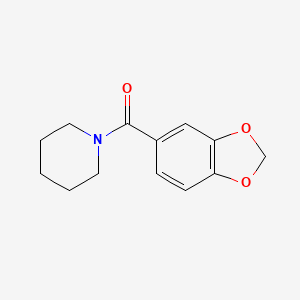

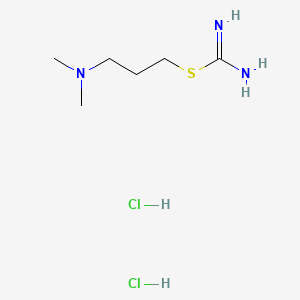

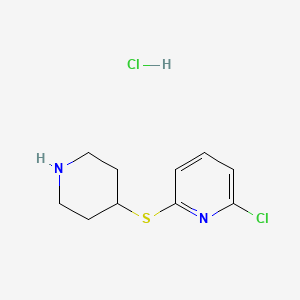

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)

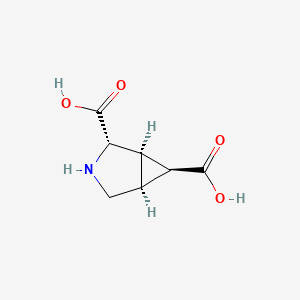

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)